12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
CAS No.: 799262-19-4
Cat. No.: VC15585266
Molecular Formula: C23H19NO2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799262-19-4 |
|---|---|
| Molecular Formula | C23H19NO2 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
| Standard InChI | InChI=1S/C23H19NO2/c25-16-11-8-15(9-12-16)21-22-17-5-2-1-4-14(17)10-13-19(22)24-18-6-3-7-20(26)23(18)21/h1-2,4-5,8-13,21,24-25H,3,6-7H2 |
| Standard InChI Key | KHSPGRPNJIGVDT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)O)C(=O)C1 |
Introduction
12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound belonging to the class of acridine derivatives. It is characterized by its unique structural arrangement, which includes a hydroxyphenyl group attached to a tetrahydrobenzo[a]acridinone backbone. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in various fields.
Synthesis Methods
The synthesis of 12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves the reaction of an imine (prepared from vanillin and vanillin ether) with 1-naphthylamine and cyclohexane-1,3-dione in butanol. This process involves a rearrangement similar to the Hofmann-Martius rearrangement.
Industrial Production
While specific industrial production methods are not well-documented, they would likely involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.
Types of Reactions
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Oxidation: Introduces additional functional groups or modifies existing ones using oxidants like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: Reduces double bonds or other reducible groups using reductants like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: Replaces one functional group with another using reagents like halogens and nucleophiles.
Applications
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Chemical Research: Used as a precursor for synthesizing other complex organic molecules.
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Biological Research: Investigated for potential biological activities, including antibacterial and anticancer properties.
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Medical Applications: Potential therapeutic uses, particularly in cancer and infectious disease treatments.
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Industrial Applications: Used in developing new materials and chemical processes.
Biological Activity
The compound's mechanism of action involves interactions with various molecular targets and pathways. It may exert effects by binding to DNA or proteins, disrupting cellular processes such as replication and transcription. Additionally, it could generate reactive oxygen species (ROS), leading to cell death through apoptosis or necrosis.
Spectroscopic Analysis
Spectroscopic techniques like NMR and IR are crucial for characterizing the structure and purity of this compound. These methods help confirm the presence of specific functional groups and molecular arrangements.
Similar Compounds
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7-[4-Alkoxy-3-methoxy(4-hydroxy)phenyl]-10,11-dihydrobenzo[c]acridin-8(7H,9H,12H)-one: These compounds share similar structural features and are synthesized using similar methods.
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Tetrakis(4-hydroxyphenyl)porphyrin: This compound shares the 4-hydroxyphenyl group and is used in applications such as optical sensors.
Unique Features
12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is distinguished by its unique structural arrangement, combining acridine and hydroxyphenyl groups. This combination confers unique chemical and biological properties, making it valuable for research and development.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 799262-19-4 |
| Molecular Formula | C23H19NO2 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
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